(2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Description
(2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.17461031 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit the enzymatic activity of cdk2/cyclin a2 . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, leading to cell cycle arrest and apoptosis . This can have downstream effects on tumor growth and proliferation.
Pharmacokinetics
The synthesis of similar compounds has been achieved under microwave conditions , which could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is likely to be the inhibition of cell growth and induction of apoptosis, as seen with similar compounds . This can lead to a decrease in tumor size and potentially halt the progression of certain types of cancer.
Action Environment
The synthesis of similar compounds under microwave conditions suggests that the reaction conditions can influence the formation and properties of the compound .
Properties
IUPAC Name |
[2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-10-11(2)18-14-16-9-17-20(14)13(10)19-6-12-4-3-5-15(12,7-19)8-21/h9,12,21H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJOYFBTSJDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC4CCCC4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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